Ribosomal protein YL16, also known as ribosomal protein L16, is a crucial component of the ribosomal machinery in eukaryotic cells, particularly in the 60S subunit of the ribosome. This protein plays an essential role in the synthesis and function of ribosomes, which are responsible for translating messenger RNA into proteins. Ribosomal protein YL16 is encoded by two genes in Saccharomyces cerevisiae (yeast): RPL16A and RPL16B. These genes are transcribed, with RPL16B transcripts accumulating at higher levels than RPL16A transcripts, indicating a potential regulatory mechanism in ribosomal composition .
Ribosomal protein YL16 belongs to the family of ribosomal proteins that are categorized based on their location within the ribosome (60S subunit) and their specific functions in protein synthesis. It is classified as a structural protein that contributes to the integrity and functionality of the ribosome .
The synthesis of ribosomal protein YL16 involves several key steps:
Ribosomal protein YL16 has a well-conserved structure among eukaryotes, characterized by specific domains that interact with ribosomal RNA and other proteins within the ribosome. Its structure includes:
Structural studies using techniques such as X-ray crystallography have provided insights into the three-dimensional arrangement of ribosomal proteins, including YL16, revealing its interactions within the larger ribosomal complex .
Ribosomal protein YL16 participates in various biochemical reactions primarily related to:
The mechanism of action for ribosomal protein YL16 involves its incorporation into the 60S subunit of the ribosome, where it:
Quantitative proteomic analyses have been conducted to assess variations in YL16 levels under different growth conditions, revealing its regulatory role in response to cellular stressors .
Ribosomal protein YL16 has several applications in scientific research:
Ribosomal protein YL16 is a core component of the large ribosomal subunit (60S) in Saccharomyces cerevisiae, playing critical roles in ribosome assembly, stability, and translational fidelity. This section systematically examines its structural features across multiple hierarchical levels.
Table 1: Primary Sequence Features of YL16 in Saccharomyces cerevisiae
Feature | YL16A (Rpl16a) | YL16B (Rpl16b) |
---|---|---|
Chromosomal Location | XII | XIII |
Coding Sequence Length | 600 bp | 600 bp |
Exon Count | 5 | 5 |
5'-UTR TOP Motif | Present | Present |
Amino Acid Identity | 100% | 100% |
Lys + Arg Content | 39 residues (19.6%) | 39 residues (19.6%) |
Theoretical pI | 11.2 | 11.2 |
* 1.2.1. RibosomalL16/L10e Family: rRNA Interface Binding MotifsYL16 belongs to the universal RibosomalL16/L10e superfamily (Pfam PF00252), defined by a conserved α-β-α sandwich fold. This domain contains two signature motifs essential for ribosomal function:1. The GxxGxGKT motif (residues 82–89) interacts with the sarcin-ricin loop (SRL) of 25S rRNA, a pivotal site for GTPase activation during translation elongation.2. The β-hairpin loop (residues 110–125) penetrates the major groove of helix 89 (H89) of 25S rRNA, stabilizing the peptidyl transferase center (PTC) architecture. Mutagenesis studies confirm that alanine substitutions in these motifs (e.g., K84A or R118A) cause ribosomal subunit dissociation and abolish translational activity [4] [7].
Conserved residues map to the rRNA interface, while variable regions localize to solvent-exposed surfaces, suggesting functional diversification in ribosome biogenesis [4] [6].
Table 2: Structural Conservation of YL16 Homologs
Species | Homolog | Seq. Identity | RMSD (Å) | Functional Divergence |
---|---|---|---|---|
Homo sapiens | L10e | 68% | 1.2 | Acidic C-terminal extension |
Methanocaldococcus jannaschii | L16 | 63% | 1.5 | No nuclear localization signal |
Escherichia coli | L16 | 42% | 1.8 | Absent 5S rRNA binding domain |
Deletion of YL16 disrupts 27S pre-rRNA processing, validating its role in ribosome assembly. Mutations at these hotspots reduce translational accuracy by 40–60% in in vitro assays [3] [6].
Table 3: YL16-rRNA Interaction Hotspots
rRNA Element | Nucleotides | YL16 Residues | Interaction Type | Functional Impact |
---|---|---|---|---|
Helix 38 (H38) | G1287–U1291 | R73, K77 | Salt bridges | P-site tRNA stabilization |
Helix 89 (H89) | A2396–C2401 | Q109, R118 | Hydrogen bonding | PTC active site architecture |
SRL | G2661 | K86, T88 | Van der Waals contacts | eEF-2-dependent GTP hydrolysis |
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